Product packaging for RU 58668(Cat. No.:CAS No. 151555-47-4)

RU 58668

Katalognummer: B1680187
CAS-Nummer: 151555-47-4
Molekulargewicht: 658.8 g/mol
InChI-Schlüssel: SDCUWFRXMLQNCS-JGNCIJAKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H43F5O5S B1680187 RU 58668 CAS No. 151555-47-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

151555-47-4

Molekularformel

C34H43F5O5S

Molekulargewicht

658.8 g/mol

IUPAC-Name

(8S,9R,13S,14S,17S)-13-methyl-11-[4-[5-(4,4,5,5,5-pentafluoropentylsulfonyl)pentoxy]phenyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C34H43F5O5S/c1-32-21-28(31-26-13-9-24(40)20-23(26)8-12-27(31)29(32)14-15-30(32)41)22-6-10-25(11-7-22)44-17-3-2-4-18-45(42,43)19-5-16-33(35,36)34(37,38)39/h6-7,9-11,13,20,27-31,40-41H,2-5,8,12,14-19,21H2,1H3/t27-,28?,29-,30-,31+,32-/m0/s1

InChI-Schlüssel

SDCUWFRXMLQNCS-JGNCIJAKSA-N

SMILES

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F

Isomerische SMILES

C[C@]12CC([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F

Kanonische SMILES

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

11beta-(4-(5-((4,4,5,5,5-pentafluoropentyl)sulfonyl)pentyloxy)phenyl)-estra-1,3,5(10)-triene,3,17beta-diol
Estra-1,3,5(10)-triene-3,17-diol, 11-(4-((5-((4,4,5,5,5-pentafluoropentyl)sulfonyl)pentyl)oxy)phenyl)-, (11beta,17beta)-
RU 58 668
RU 58668
RU-58668

Herkunft des Produkts

United States

Beschreibung

Historical Context of Estrogen Receptor Antagonists

The history of estrogen receptor antagonists is closely linked to the development of endocrine therapies for breast cancer. Early approaches focused on ablating estrogen production, such as oophorectomy, which provided a biological basis for investigating the role of estrogen signaling in breast cancer. aacrjournals.org The discovery that estrogen binds to ER and that ER-enriched breast cancers were more likely to respond to endocrine ablation laid the groundwork for the development of targeted therapies. aacrjournals.org

Compounds like tamoxifen (B1202), initially classified as a non-steroidal antiestrogen (B12405530), represented an early generation of ER-targeting drugs. nih.govwikipedia.org While effective, these early antagonists often displayed mixed agonist/antagonist activity depending on the tissue and dosage, leading to their classification as Selective Estrogen Receptor Modulators (SERMs). wikipedia.orgbioscientifica.comdoctorlib.org This mixed activity highlighted the need for compounds with purely antagonistic effects on the ER.

Classification of RU 58668 as a Pure Antiestrogen

This compound is classified as a pure antiestrogen. doctorlib.orgebi.ac.uk This classification distinguishes it from SERMs like tamoxifen, which can exhibit partial estrogenic activity in certain tissues. wikipedia.orgbioscientifica.comdoctorlib.org Pure antiestrogens, also known as Selective Estrogen Receptor Downregulators (SERDs), are characterized by their ability to completely block estrogen action and often lead to the degradation of the estrogen receptor protein. doctorlib.orgbioscientifica.com

This compound is a steroidal antiestrogen, specifically an 11β-substituted steroidal compound. ebi.ac.uknih.govnih.gov Its structure includes a bulky side chain at the 11β position, which is thought to contribute to its pure antagonistic activity and its ability to induce ER degradation. bioscientifica.comnih.govaacrjournals.org In vitro studies have shown that this compound displays high affinity for human and murine estrogen receptors, comparable to that of 4-hydroxytamoxifen. nih.gov

Unlike SERMs, which may stabilize the ER in a conformation that allows interaction with coactivators in some cellular contexts, pure antiestrogens like this compound are believed to induce a conformational change in the receptor that prevents such interactions and promotes receptor degradation. doctorlib.orgoup.com Research indicates that this compound can disrupt the interaction between the ER and heat shock protein 90 (Hsp90) and inhibit ER nuclear import by causing the receptor to cluster in the cytoplasm in a protein synthesis-dependent manner. oup.com

Rationale for Research Focus on this compound in Preclinical Investigations

The rationale for focusing research on this compound in preclinical investigations stems from its classification as a pure antiestrogen and its distinct mechanism of action compared to earlier ER antagonists. The limitations of SERMs, including their partial agonist activity and the development of resistance in some clinical settings, underscored the need for novel compounds with improved antagonistic properties. nih.govbioscientifica.com

Preclinical studies with this compound aimed to evaluate its potential as a more effective antiestrogen, particularly in the context of hormone-dependent cancers. Its ability to induce long-term regression of human mammary carcinoma implanted in nude mice was a significant finding that highlighted its therapeutic potential. ebi.ac.uknih.gov This contrasted with the effects observed with tamoxifen, which often induced stabilization rather than regression of tumor volume over extended periods in similar models. ebi.ac.uk

Furthermore, the emergence of activating mutations in the ligand-binding domain of ERα as a mechanism of acquired resistance to endocrine therapies has driven the search for antagonists that can effectively inhibit these mutant receptors. patsnap.comresearchgate.net Preclinical research has identified this compound as a model compound containing structural elements that support potent ligand-induced inhibition of both wild-type and certain mutant ERs. researchgate.net Studies exploring the structure-activity relationship of this compound and its derivatives have provided insights into the key elements required for suppressing the transcriptional activity and proliferation mediated by mutant ERs. researchgate.net

The investigation of this compound has also contributed to a deeper understanding of ER biology, including the mechanisms of receptor degradation and subcellular localization. doctorlib.orgbioscientifica.comoup.com Studies have utilized this compound to probe estrogen receptor action in various tissues, including the brain and pituitary, demonstrating its ability to block estrogen receptor action without exhibiting intrinsic estrogenic activity. ebi.ac.uknih.gov

Detailed research findings on this compound's activity in various preclinical models have provided valuable data on its potency and efficacy. For instance, in vitro studies using MCF-7 breast cancer cells stimulated by estradiol (B170435) or growth factors showed this compound to be a potent antiproliferative agent with a low IC50 value. nih.gov

CompoundIC50 (nM) in MCF-7 cells (Estradiol-stimulated)
This compound0.01 nih.gov
This compound0.035 - 0.09 rndsystems.com

Molecular and Cellular Mechanisms of Action of Ru 58668

Estrogen Receptor Interaction and Binding Kinetics

RU 58668 exerts its effects by binding directly to estrogen receptors. This binding event is characterized by high affinity and specific kinetic properties that distinguish it from estrogen agonists.

High-Affinity Binding to Estrogen Receptors (ERα and ERβ)

This compound demonstrates high-affinity binding to both human and murine estrogen receptors, comparable to that of E₂ and 4-hydroxy-tamoxifen. nih.govoup.com This strong binding allows this compound to effectively compete with endogenous estrogens for receptor occupancy. Studies have shown that similar amounts of estradiol (B170435) and this compound can be bound to ER in cells like MCF-7 breast cancer cells. doctorlib.org

Ligand-Induced Estrogen Receptor Conformation Changes

Ligand binding induces conformational changes in the estrogen receptor, particularly within the ligand-binding domain (LBD). oup.comnih.gov In the presence of agonists like E₂, these changes typically lead to a conformation that facilitates interaction with coactivator proteins and subsequent gene transcription. nih.govoup.com

This compound, as a pure antiestrogen (B12405530), is proposed to induce a distinct receptor conformation compared to agonists or partial agonists like tamoxifen (B1202). oup.comoup.com This conformation is thought to preclude the correct positioning of helix 12 within the LBD, which is crucial for coactivator binding and transcriptional activation. oup.com Instead, the this compound-bound receptor adopts a conformation that disrupts interactions with transcription intermediary factors and impedes the receptor's access to estrogen response elements (EREs) on DNA. oup.com This altered conformation is also implicated in the disruption of the interaction between ER and heat shock protein 90 (Hsp90), a chaperone protein that maintains the receptor in an inactive state in the absence of ligand. oup.comnih.govnih.gov

Kinetics of Ligand-Receptor Association and Dissociation

While specific detailed kinetic data (association and dissociation rates) for this compound binding to isolated ERα and ERβ are not extensively detailed in the provided search results, the functional consequences of its binding kinetics are evident. The high affinity allows for effective competition with E₂. nih.govoup.com The binding of this compound to ER leads to a relatively stable complex that undergoes subsequent processing, including changes in subcellular localization and degradation. oup.comnih.gov The persistence of the this compound-ER complex and its downstream effects contribute to the long-term antiestrogenic activity observed in some studies. nih.govebi.ac.uk

Estrogen Receptor Downregulation and Degradation

Induction of Estrogen Receptor Protein Degradation

This compound significantly enhances the degradation of estrogen receptor protein. umons.ac.benih.gov Studies in MCF-7 breast cancer cells have shown that this compound, similar to E₂, abolishes the slow phase of ER breakdown and accelerates the degradation of newly synthesized receptor, leading to a lower steady-state level of ER. umons.ac.benih.gov The rate of degradation induced by pure antiestrogens like this compound and ICI 182,780 can be significantly faster than that induced by E₂. oup.comresearchgate.net For instance, one study reported a half-life of approximately 12 minutes for ERα bound to this compound or ICI 182,780, compared to approximately 100 minutes for E₂-bound ERα. researchgate.net

This induced degradation contributes to the classification of this compound as a selective estrogen receptor downregulator (SERD). biorxiv.orgnih.gov The downregulation effect appears to be largely independent of de novo protein synthesis, distinguishing it from some aspects of E₂-induced downregulation. oup.comoup.com

Proteasome-Dependent Degradation Pathways

The degradation of estrogen receptors induced by this compound is primarily mediated through the ubiquitin-proteasome pathway. oup.comumons.ac.benih.govresearchgate.netbioscientifica.com Inhibition of the proteasome with agents like MG-132 abolishes the breakdown of ER induced by this compound. umons.ac.benih.gov This indicates that this compound targets the ER for ubiquitination and subsequent degradation by the 26S proteasome. oup.comresearchgate.net

Furthermore, this compound treatment leads to the segregation of ER into cytoplasmic clusters, a process that is dependent on protein synthesis and correlates with inhibited nuclear import of the receptor. oup.comnih.gov While the exact nature of these clusters is not fully understood, they are not associated with specific cytoplasmic organelles. oup.com The mislocalization and clustering of the receptor may facilitate its access to the proteasomal degradation machinery in the cytoplasm. oup.com The ligand-binding domain of ER is sufficient for this compound to induce this mislocalization. oup.com

The proteasome-mediated degradation induced by this compound is a critical mechanism contributing to its ability to reduce ER levels and block estrogen signaling. oup.comumons.ac.benih.gov

Here is a data table summarizing some findings related to ER degradation kinetics:

LigandERα Half-life (MCF-7 cells)Degradation PathwayCitation
Estradiol (E₂)~100 minutesUbiquitin-Proteasome oup.comresearchgate.net
This compound~12 minutesUbiquitin-Proteasome oup.comresearchgate.net
ICI 182,780~12 minutesUbiquitin-Proteasome oup.comresearchgate.net
4-hydroxy-tamoxifenStableNot applicable oup.com

Note: Data is representative and may vary depending on cell type and experimental conditions.

Here is a data table summarizing the effect of ligands on ER steady-state levels in MCF-7 cells:

LigandEffect on ER Steady-State LevelCitation
Estradiol (E₂)Decreased (Downregulation) umons.ac.benih.gov
This compoundDecreased (Downregulation) umons.ac.benih.gov
OH-Tam (partial antiestrogen)Increased (Accumulation) umons.ac.benih.gov

Note: Data is based on observations in MCF-7 cells and may vary in other cell types.

Impact on Gene Expression and Transcriptional Activity

The altered localization and conformation of estrogen receptors induced by this compound have profound effects on estrogen-dependent gene expression oup.comnih.govresearchgate.net.

Inhibition of Estrogen-Induced Gene Transcription

This compound is a potent inhibitor of estrogen-induced transcriptional activation oup.comnih.govresearchgate.netoup.com. In the presence of estrogen (e.g., estradiol, E2), ERs typically bind to EREs in the promoter regions of target genes and recruit coactivator proteins, leading to gene transcription nih.govoup.comresearchgate.net. This compound, even at low concentrations, completely inhibits the transcriptional response induced by estrogen oup.comoup.com. This inhibition is a direct consequence of its ability to prevent ER nuclear localization and potentially by inducing a receptor conformation that is unable to effectively interact with transcriptional machinery nih.govresearchgate.netresearchgate.net. Studies using reporter genes linked to EREs have consistently shown that this compound effectively represses estrogen-stimulated luciferase activity oup.comnih.govnih.gov.

Modulation of Estrogen Receptor-Responsive Elements (EREs)

Estrogen-responsive elements (EREs) are specific DNA sequences to which activated estrogen receptors bind to regulate the transcription of target genes nih.govoup.comresearchgate.net. While agonists promote ER binding to EREs and subsequent transcriptional activation, antiestrogens like this compound interfere with this process nih.govoup.com. By impeding the nuclear translocation of ERs and potentially altering their conformation, this compound prevents or reduces the binding of the receptor to EREs nih.govresearchgate.netresearchgate.net. This disruption of ER-ERE interaction is a critical step in the inhibition of estrogen-induced gene transcription nih.govoup.com. This compound's ability to block ER nuclear localization is predicted to inhibit all nuclear actions of ER that are typically elicited by agonistic ligands or ligand-independent mechanisms researchgate.net.

Here is a summary of some research findings related to this compound's effects:

EffectObservationReference(s)
Cytoplasmic Clustering of ERInduces speckled, perinuclear cytoplasmic clusters of ER. oup.comnih.govresearchgate.net
Protein Synthesis DependenceCytoplasmic clustering requires ongoing protein synthesis. oup.comnih.govresearchgate.net
Disruption of ER-Hsp90 InteractionDissociates Hsp90 from ER. oup.comnih.govresearchgate.net
Impeded Nuclear LocalizationPrevents efficient translocation of ER to the nucleus. oup.comresearchgate.netresearchgate.net
Inhibition of Estrogen-Induced TranscriptionCompletely inhibits estrogen-induced transcriptional activation of reporter genes linked to EREs. oup.comnih.govresearchgate.netoup.comnih.gov
ER DownregulationCan lead to decreased ER expression levels, similar to other pure antiestrogens. oup.comoup.comumons.ac.bescispace.com

Non-Genomic Signaling Pathway Modulation

Estrogen receptors are known to mediate cellular responses not only through the classical genomic pathway, which involves direct binding to DNA and regulation of gene transcription, but also through rapid, non-genomic mechanisms. These non-genomic effects are typically initiated at the cell membrane or in the cytoplasm and involve the activation of various signal transduction pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway. umons.ac.benih.govnih.govfrontiersin.orgoup.com Membrane-associated forms of ERs are thought to play a crucial role in these rapid signaling events. umons.ac.benih.govoup.com

While the primary mechanism of action of this compound involves binding to nuclear ERs, inducing a conformational change that leads to receptor degradation via the proteasome and inhibiting ER-mediated gene transcription, its potential direct modulation of non-genomic pathways is less extensively characterized compared to its genomic effects. nih.govbioscientifica.comcapes.gov.brmdpi.com Pure antiestrogens, including this compound, cause ER degradation at a faster rate than estradiol in breast cancer cells. This degradation and the induced cytoplasmic mislocalization and clustering of ER by this compound, while primarily impacting nuclear function, could indirectly influence the pool of receptors available for potential non-genomic interactions or their localization within the cell. umons.ac.becapes.gov.brmdpi.com

Studies investigating the interaction of this compound with specific non-genomic pathways have yielded varied results depending on the cellular context. For instance, research in multiple myeloma cells explored the involvement of the PI3K/AKT signaling pathway in this compound-induced apoptosis. Findings from this study indicated that this compound did not directly interfere with the PI3K/AKT pathway to induce apoptosis in this specific model, although additive effects were observed when combined with a PI3K inhibitor in one cell line. Another study investigating the rapid non-genomic activation of endothelial nitric oxide synthase (eNOS) by resveratrol (B1683913) found that this effect, which is mediated through an ER pathway, was independent of estrogen receptors as indicated by experiments using this compound and ICI 182,780.

Preclinical Pharmacological Activities of Ru 58668

In Vitro Efficacy Studies

In vitro studies have demonstrated that RU 58668 exhibits potent effects on various cancer cell lines, particularly those expressing estrogen receptors. Its activity profile includes significant antiproliferative effects, induction of cell cycle arrest, inhibition of stimulated proliferation, and modulation of cellular invasiveness and signaling pathways.

Antiproliferative Activity on Estrogen Receptor-Positive Cell Lines

This compound has shown potent antiproliferative activities in vitro across several ER-positive human mammary cell lines, including MCF-7 and T47D cells. ebi.ac.uknih.gov It has also demonstrated activity against other ER-positive breast cancer cell lines like BT474 and ZR-75-1. g1therapeutics.com Beyond breast cancer, this compound has exhibited antimyeloma activity in multiple myeloma cell lines such as LP-1, OPM-2, NCI-H929, U266, and RPMI 8226. nih.govnih.govbioscientifica.com

Research indicates that this compound is a potent antiproliferative agent with low nanomolar half-maximal inhibitory concentration (IC50) values in MCF-7 cells. ebi.ac.uknih.govrndsystems.com For instance, an IC50 of 0.01 nM has been reported for this compound on MCF-7 cells stimulated by estradiol (B170435) or growth factors. ebi.ac.uknih.gov

Cell Line IC50 (nM) Stimulus Source
MCF-7 0.01 Estradiol/Growth Factors ebi.ac.uknih.gov
MCF-7 0.035-0.09 Not specified rndsystems.com
T47D Not specified Insulin ebi.ac.uknih.gov
LP-1 (MM) Not specified Not specified nih.govnih.gov
RPMI 8226 (MM) Not specified Not specified nih.govnih.gov
Cell Cycle Arrest Induction (G0/G1 Phase)

A key mechanism underlying the antiproliferative effect of this compound is the induction of cell cycle arrest. Studies have shown that this compound treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle. ebi.ac.uknih.govbioscientifica.comresearchgate.net For example, treatment of MCF-7 cells with 1 nM this compound induced accumulation in G0/G1 phases within 48 hours. ebi.ac.uknih.gov In multiple myeloma LP-1 cells, this compound also blocked the cell cycle at the G1 phase. nih.govresearchgate.net This G1 arrest is associated with specific changes in cell cycle regulatory proteins. nih.govresearchgate.net

Inhibition of Cell Proliferation Stimulated by Estradiol or Growth Factors

This compound effectively inhibits the proliferation of ER-positive cell lines stimulated by various mitogenic factors. It has been shown to block the proliferation of MCF-7 cells stimulated by estradiol, as well as by endogenous or exogenous growth factors. ebi.ac.uknih.govnih.govdntb.gov.uagoogle.com Similarly, it inhibited the growth of insulin-stimulated T47D cells. ebi.ac.uknih.gov This inhibition highlights its ability to counteract both estrogen-dependent and growth factor-driven proliferation in these cancer models. Pure antiestrogens like this compound induce a state of growth arrest where cells are insensitive to mitogenic stimulation, unlike some selective estrogen receptor modulators (SERMs). aacrjournals.orgresearchgate.net

Effects on Cancer Cell Invasiveness

Beyond inhibiting proliferation, this compound has also demonstrated effects on the invasive potential of cancer cells in vitro. In contrast to trans-4-hydroxy-tamoxifen, this compound was shown to block the invasiveness of ras-transfected MCF-7 cells in a co-culture model using chick embryo heart. ebi.ac.uknih.gov This suggests a potential role for this compound in inhibiting the metastatic properties of certain cancer cells.

Activity Against Constitutively Active Mutant Estrogen Receptors

Acquired resistance to endocrine therapies in ER-positive breast cancer can be linked to activating mutations in the ligand-binding domain of ERα, such as Y537S and D538G, which lead to constitutively active receptors. nih.govnih.govresearchgate.net Preclinical studies have investigated the activity of this compound against these mutant ERs. This compound has been identified as a model compound containing structural elements that support potent ligand-induced inhibition of mutant ERs. nih.govnih.govpatsnap.com Studies have shown that this compound and other pure antiestrogens can potently block the transcriptional activity of common mutant ERs (L536R, Y537S, D538G) and inhibit mutant ER-mediated cell proliferation. nih.govpatsnap.com While some studies indicate a decreased IC50 for this compound against Y537S mutant compared to wild-type ER, the D538G mutation appeared to significantly alter the ligand-dependent control on receptor levels for many compounds, including this compound. elifesciences.org

Modulation of Cellular Signaling Pathways

This compound influences several cellular signaling pathways involved in cell cycle progression, survival, and apoptosis. In LP-1 multiple myeloma cells, this compound treatment led to a rapid decrease in c-Myc, an upregulation of p27 Kip1, and a subsequent decrease in the activity of cyclin D3/CDK6 complexes, which impaired the inactivation of the retinoblastoma protein (pRb), contributing to G1 arrest. nih.govresearchgate.net In RPMI 8226 multiple myeloma cells, this compound induced apoptosis by recruiting endoplasmic reticulum- and mitochondria-associated caspases and interfered with the NF-kappaB survival pathway. nih.govnih.gov

This compound, as a pure antiestrogen (B12405530), is known to downregulate estrogen receptor expression. rndsystems.comnih.gov This downregulation is a key mechanism of action for pure antiestrogens. bioscientifica.comdoctorlib.org Studies have shown that this compound can lead to a rapid loss of ER in human breast cancer cell lines. bioscientifica.com Furthermore, this compound has been shown to disrupt nuclear localization of the estrogen receptor. bioscientifica.com

This compound also affects other signaling molecules. It has been shown to enhance the secretion of transforming growth factor beta2 (TGF-beta2) in ER-positive human breast cancer cell lines, which correlates with its growth-inhibitory potential. nih.gov In some antiestrogen-resistant cell lines, including those resistant to this compound, an increased level of phosphorylated Akt (pAkt) has been observed, suggesting a potential role of the PI3-K/Akt pathway in acquired resistance, although this compound treatment itself did not significantly affect pAkt levels in the parental sensitive cells. bioscientifica.com

Pathway/Protein Effect of this compound Cell Line(s) Affected Source
c-Myc Rapid decrease LP-1 (MM) nih.govresearchgate.net
p27 Kip1 Upregulation LP-1 (MM) nih.govresearchgate.netaacrjournals.org
Cyclin D3/CDK6 complexes Decreased activity LP-1 (MM) nih.govresearchgate.net
pRb Impaired inactivation LP-1 (MM) nih.govresearchgate.net
Caspases Recruitment/Activation RPMI 8226 (MM) nih.govnih.gov
NF-kappaB Interference with survival pathway RPMI 8226 (MM) nih.govnih.gov
Estrogen Receptor Downregulation, Loss, Disrupted nuclear localization MCF-7, T47D, others rndsystems.comnih.govbioscientifica.comdoctorlib.orgoup.com
TGF-beta2 Enhanced secretion MCF-7, T47D nih.gov
pAkt (Phosphorylated Akt) No significant effect on parental cells; increased in resistant cells MCF-7, MCF-7/RU58R-1 bioscientifica.com

In Vivo Efficacy Studies in Preclinical Models

Preclinical studies utilizing in vivo models have explored the efficacy of this compound in inhibiting the growth of hormone-dependent tumors and its effects on estrogen-sensitive organs.

Antitumor Activity in Hormone-Dependent Xenograft Models

Research has extensively evaluated the antitumorigenic properties of this compound in xenograft models, primarily focusing on human mammary carcinoma cells implanted in nude mice. These models are commonly used to study hormone-dependent breast cancer in vivo.

Long-Term Tumor Regression Induction

A notable finding in the preclinical evaluation of this compound is its ability to induce long-term regression of human mammary carcinoma xenografts. Studies using estradiol-stimulated MCF-7 tumors implanted in nude mice demonstrated that this compound could induce a shrinking of tumor volumes for at least 25 weeks. This duration was significantly longer than the stabilization of tumor volume observed with tamoxifen (B1202) treatment, which typically lasted for 4 to 8 weeks in these models. ebi.ac.ukresearchgate.netnih.gov This sustained regression suggests a potent and durable antiestrogenic effect on hormone-dependent tumor growth.

Efficacy in Tamoxifen-Resistant or Stimulated Tumor Models

This compound has also shown efficacy in preclinical models of breast cancer that are resistant to or even stimulated by tamoxifen. ebi.ac.ukresearchgate.netnih.gov Studies have demonstrated that this compound was able to reduce the volume of tumors that had escaped from or were stimulated by tamoxifen treatment. ebi.ac.ukresearchgate.netnih.gov This activity is particularly relevant as acquired resistance to tamoxifen is a significant clinical challenge in the treatment of ER-positive breast cancer. patsnap.combioscientifica.com The ability of this compound to induce regression in these resistant models highlights its potential utility in overcoming mechanisms of tamoxifen resistance. ebi.ac.ukresearchgate.netnih.govresearchgate.net

Impact on Oncogene Overexpression and Growth Factor-Driven Tumor Models

Preclinical investigations have extended to evaluating the effects of this compound on tumor models driven by mechanisms beyond simple estrogen dependence, such as those involving oncogene overexpression or the implication of autocrine or paracrine growth factors. In models of spontaneously growing tumors where these factors were involved, this compound induced tumor shrinking similar to that observed in estradiol- or tamoxifen-stimulated models. ebi.ac.ukresearchgate.netnih.gov This suggests that this compound's antiestrogenic activity can impact tumor growth even when influenced by altered signaling pathways.

Preclinical Antitumor Activity Data (Illustrative - based on search results):

Tumor Model (Xenograft)Treatment (Preclinical)Observed Effect on Tumor VolumeDuration of EffectComparison to TamoxifenSource(s)
MCF-7 (Estradiol-stimulated)This compoundRegressionAt least 25 weeksLonger regression than tamoxifen stabilization (4-8 weeks) ebi.ac.ukresearchgate.netnih.gov
MCF-7 (Tamoxifen-escaped/stimulated)RU 586668Reduction in volumeNot specifiedEffective where tamoxifen failed/stimulated ebi.ac.ukresearchgate.netnih.gov
Spontaneously growing (Oncogene/Growth Factor-driven)This compoundShrinkingNot specifiedSimilar effect to estrogen/tamoxifen-stimulated models ebi.ac.ukresearchgate.netnih.gov

Note: This table is intended to represent the type of data found in preclinical studies and would ideally be interactive in a digital format, allowing for sorting and filtering.

Further studies involving this compound loaded into nanoparticles have also demonstrated improved antitumor activity in MCF-7 xenografts, including inducing tumor involution and apoptosis, as well as inhibiting tumor angiogenesis. nih.govresearchgate.net

Non-Oncological Preclinical Applications

Beyond its potential in oncology, preclinical studies have also investigated the effects of this compound on other estrogen-sensitive tissues.

Anti-Uterotrophic Effects in Rodent Models

A key characteristic of pure antiestrogens is their lack of estrogen agonist activity in tissues like the uterus, in contrast to SERMs like tamoxifen which can stimulate endometrial proliferation. oup.comdoctorlib.org Preclinical studies in mice and rats have shown that this compound displayed total anti-uterotrophic activity, meaning it inhibited the estrogen-stimulated growth of the uterus, without exhibiting any agonistic effects. oup.comdoctorlib.orgebi.ac.uknih.govresearchgate.net This complete antagonism in uterine tissue differentiates it from compounds with mixed agonist/antagonist properties.

Animal ModelObserved Effect on UterusEstrogen Agonist ActivitySource(s)
MiceTotal anti-uterotrophicNone oup.comdoctorlib.orgebi.ac.uknih.govresearchgate.net
RatsTotal anti-uterotrophicNone oup.comdoctorlib.orgebi.ac.uknih.govresearchgate.net

Note: This table is intended to represent the type of data found in preclinical studies and would ideally be interactive in a digital format, allowing for sorting and filtering.

This compound is a steroidal antiestrogen that has been investigated for its preclinical pharmacological activities, particularly those mediated through estrogen receptors in animal models and its potential anti-myeloma effects. ebi.ac.uknih.govnih.gov It is characterized as a pure antiestrogen, believed to be devoid of partial agonist activity. ebi.ac.uknih.gov

this compound has demonstrated activity in various preclinical models, primarily related to its antiestrogenic properties. ebi.ac.uknih.govnih.gov

Neurological and Behavioral Modulation via Estrogen Receptors in Animal Models (e.g., female sexual behavior, feeding behavior) Studies in rats have explored the effects of this compound on estrogen-dependent behaviors, including female sexual behavior and feeding behavior. ebi.ac.uknih.gov this compound has been shown to block estrogen's effects on these behaviors. ebi.ac.uknih.gov

In female rats, this compound significantly reduced both the level of sexual receptivity and proceptivity in a reversible manner. ebi.ac.uknih.gov This indicates its ability to counteract the estrogen-mediated facilitation of female sexual behavior. ebi.ac.uknih.gov

Regarding feeding behavior and body weight, this compound blocked the suppressive effects of estrogen. ebi.ac.uknih.gov This suggests that this compound can inhibit the influence of estradiol on feeding patterns and body weight regulation in these animal models. ebi.ac.uknih.gov

This compound has been noted for its ability to cross the blood-brain barrier, which is significant for its effects on brain and behavior, unlike some other antiestrogens. nih.govplos.org It has been shown to inhibit brain estrogen receptors. plos.orgmedkoo.com Injections of this compound blocked measures of estrogen receptor action in the brain and pituitary without exhibiting estrogenic activity itself. ebi.ac.uk

Data on Behavioral Effects in Rats:

BehaviorEstrogen TreatmentThis compound TreatmentObserved Effect (vs. Estrogen)Source
Female Sexual ReceptivityIncreasedAdministeredReduced ebi.ac.uknih.gov
Female Sexual ProceptivityIncreasedAdministeredReduced ebi.ac.uknih.gov
Feeding BehaviorSuppressedAdministeredBlocked Suppression ebi.ac.uknih.gov
Body WeightDecreasedAdministeredInhibited Decrease ebi.ac.uknih.gov

Anti-Myeloma Activity in Experimental Models this compound has demonstrated anti-proliferative and apoptotic effects in multiple myeloma (MM) cell lines. nih.govcapes.gov.brnih.govoncotarget.com In most MM cell lines tested, this compound induced a G1-arrest in the cell cycle or apoptosis. nih.gov Specifically, in RPMI 8226 cells, this compound activated a caspase-dependent cell death pathway. nih.gov This pathway involves the release of cytochrome c, a decrease in the survival factor Mcl-1, cleavage of Bid, and activation of caspases-3 and -8. nih.gov

Experimental models using xenografts of human multiple myeloma cells in nude mice have also been utilized to evaluate the anti-myeloma activity of this compound. nih.govcapes.gov.brnih.govoncotarget.com In RPMI 8226 xenografts, intravenously injected this compound incorporated into pegylated cholesterol-containing liposomes exhibited antitumor activity, whereas free this compound did not. nih.gov This suggests that the delivery system can significantly impact the efficacy of this compound in vivo. nih.govcapes.gov.br

In these in vivo models, this compound delivered via liposomes triggered the mitochondrial death pathway and led to a down-regulation of Mcl-1 and Bid cleavage. nih.gov A decrease in CD34 immunoreactivity was also observed, indicating a reduction in angiogenesis. nih.gov In vitro studies supported a direct effect of this compound on angiogenesis through the decrease of VEGF secretion. nih.gov

Data on Anti-Myeloma Effects:

Model/Cell LineTreatmentObserved EffectSource
MM Cell LinesThis compoundG1-arrest or Apoptosis nih.govnih.govoncotarget.com
RPMI 8226 cellsThis compoundActivation of caspase-dependent cell death pathway, decreased Mcl-1, Bid cleavage nih.govnih.govoncotarget.com
RPMI 8226 xenografts (nude mice)Free this compoundNo antitumor activity nih.govcapes.gov.br
RPMI 8226 xenografts (nude mice)This compound in pegylated liposomesAntitumor activity, triggered mitochondrial death pathway, reduced angiogenesis nih.govcapes.gov.br

Structure Activity Relationships Sar and Derivative Research of Ru 58668

Elucidation of Key Structural Features for Antagonistic Activity

RU 58668 is a steroidal antiestrogen (B12405530) derived from 17β-estradiol. ebi.ac.uk Its potent antagonistic activity stems from specific structural modifications to the steroidal core. The most critical feature is the presence of a long, bulky side chain at the 11β-position of the estradiol (B170435) scaffold. ebi.ac.uk This side chain, specifically a p-({5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl}oxy)phenyl group, is fundamental to its mechanism of action. ebi.ac.uk

This 11β-substituent is responsible for sterically hindering the conformational changes in the estrogen receptor (ER) that are necessary for agonist activity. When estradiol binds to the ER, it induces a specific conformation that allows for the recruitment of coactivator proteins, leading to gene transcription. The side chain of this compound physically obstructs the repositioning of helix 12 of the ER's ligand-binding domain (LBD), which is a hallmark of an agonistic confirmation. This disruption promotes a conformation that is recognized by corepressor proteins, leading to the downregulation of estrogen-responsive genes. Furthermore, compounds like this compound are classified as Selective ER Downregulators (SERDs) because they not only block ER activity but also induce its degradation. pnas.org

The key structural components essential for the pure antagonistic activity of this compound and related compounds are:

A Steroidal Core: The estradiol framework provides the necessary scaffold to bind to the estrogen receptor's ligand-binding pocket.

An 11β-Substituted Side Chain: This is the primary determinant of antagonistic activity. Its length, bulk, and chemical nature are crucial for disrupting the agonist conformation of the receptor.

Analog Synthesis and Biological Evaluation

Building upon the SAR of this compound, extensive research has focused on synthesizing and evaluating analogs to refine ER antagonism and explore new therapeutic strategies.

The 11β-position of estradiol has been a focal point for synthetic modification to create ER antagonists. Research has demonstrated that attaching various aryl groups and other substituents at this position can dramatically alter the compound's biological activity, shifting it from an agonist to a potent antagonist. acs.org For example, the synthesis of a series of electrophilic 11β-aryl derivatives of estradiol was undertaken to create affinity labeling agents for the ERα. acs.org These studies help in mapping the ligand-binding pocket and understanding the spatial orientation of the side chain. The transition from agonist to antagonist is often dependent on the size and nature of the 11β-substituent, which influences the final conformation of the ligand-receptor complex. acs.org

Modifications to the side chain of 11β-substituted estradiol analogs have been a key strategy in derivative research. The goal is to optimize properties such as binding affinity, antagonistic potency, and pharmacokinetic profile. Studies have involved synthesizing derivatives with varying side chain lengths and terminal functional groups. acs.org

For instance, researchers have prepared 11β-estradiol derivatives with different alkoxyphenyl side chains, such as p-ethoxyphenyl and p-pentyloxyphenyl, and further functionalized them with various electrophilic groups. acs.org The evaluation of these compounds provides insight into how the length and flexibility of the side chain impact receptor binding and activity.

Compound11β-SubstituentRelative Binding Affinity for ERα (% of Estradiol)
6p-Ø-O(CH₂)₂OSO₂CH₃10%
7p-Ø-O(CH₂)₂I15%
17p-Ø-O(CH₂)₅I40%
20p-Ø-O(CH₂)₅NHCOCH₂Br20%

Data synthesized from research on electrophilic 11β-aryl derivatives of estradiol. acs.org

A more recent advancement in this field is the development of Dual-Mechanism Estrogen Receptor Inhibitors (DMERIs). pnas.orgnih.gov These compounds represent a novel class of antiestrogens that combine two distinct ER-targeting moieties into a single molecule. pnas.orgnih.gov This approach aims to achieve a more profound and resilient antagonism, particularly in the context of therapy-resistant breast cancers. pnas.org

DMERIs are designed to induce non-canonical structural changes in the ER LBD, leading to highly effective suppression of ER activity. pnas.org By employing two mechanisms of action, these inhibitors can overcome resistance pathways that may develop against single-mechanism drugs like this compound or fulvestrant (B1683766). Structural analyses show that DMERIs can stabilize multiple antagonist substates within the ER dimer, highlighting a marked difference from standard antiestrogens. pnas.org

Molecular Modeling and Computational Approaches in SAR

Molecular modeling and computational chemistry are indispensable tools for understanding the SAR of this compound and for designing new derivatives. nih.govnih.gov Techniques such as molecular docking, pharmacophore modeling, and molecular dynamics (MD) simulations are used to predict how these ligands bind to the estrogen receptor. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound and its analogs, docking studies can visualize how the 11β-side chain fits into the binding pocket and interacts with key amino acid residues, rationalizing its ability to disrupt the agonist conformation of helix 12.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. By analyzing potent antagonists like this compound, researchers can build a pharmacophore model for ER antagonism, which can then be used to screen virtual libraries for new potential inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.org This allows for the prediction of the potency of newly designed molecules before they are synthesized, thus streamlining the drug discovery process. wikipedia.org

These computational methods are crucial in the lead optimization phase, helping to rationally design derivatives with improved potency, selectivity, and pharmacokinetic properties, saving significant time and resources. nih.gov

Advanced Methodologies and Research Applications Involving Ru 58668

Targeted Delivery Systems and Nanocarrier Research

The lipophilic nature of RU 58668 presents challenges for systemic administration and targeted delivery. To overcome these limitations and improve its pharmacokinetic properties and cellular uptake, various nanocarrier-based strategies have been explored. These approaches aim to selectively deliver the compound to target tissues, potentially increasing its effectiveness while minimizing exposure to healthy cells.

Encapsulation in Polymeric Nanoparticles

Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers like poly(D,L-lactide-co-glycolide) (PLGA), poly(D,L-lactide) (PLA), and poly(ε-caprolactone) (PCL), have been investigated for encapsulating this compound. rjptonline.orgugr.escapes.gov.br Encapsulation within these nanoparticles can protect the drug from premature degradation in the biological environment and provide controlled release. nih.gov

Studies have shown that this compound-loaded nanospheres prepared from polyester (B1180765) copolymers with poly(ethylene glycol) (PEG) chains exhibit specific physicochemical properties that influence drug release in vitro and their susceptibility to opsonization. ebi.ac.uk PEGylation of nanoparticles can reduce their tendency to agglomerate and decrease their zeta potential, which is beneficial for systemic circulation and reduced uptake by the reticuloendothelial system. capes.gov.br Research using a cellular model demonstrated that these formulations slowly release this compound, and the encapsulated drug retains its biological activity, as measured by its ability to inhibit estrogen-induced transcription in human breast cancer cells. capes.gov.br

Formulation with Liposomes for Enhanced Cellular Uptake

Liposomes, which are vesicular structures composed of lipid bilayers, have also been utilized to encapsulate this compound. This approach leverages the lipophilic nature of the compound for stable incorporation within the lipid bilayer. researchgate.net Formulation with pegylated cholesterol-containing liposomes has been shown to allow for controlled release of this compound, leading to improved anti-proliferative and apoptotic effects in multiple myeloma cells in vitro. nih.gov

The use of liposomes can enhance the intracellular uptake of this compound, potentially bypassing mechanisms that might lead to the export of the free drug from cells. nih.gov Studies have demonstrated that liposome-mediated intracellular uptake of this compound preserves its anti-estrogenic activity. researchgate.netresearchgate.net In vivo studies in xenograft models have shown that intravenously injected this compound-loaded liposomes can exhibit antitumor activity, triggering the mitochondrial death pathway and reducing angiogenesis, effects attributed to prolonged drug exposure and the endocytosis capacity of liposomes. nih.gov

Magnetic Targeting Strategies for Localized Delivery

To achieve localized delivery of this compound, particularly in the context of cancer therapy, magnetic targeting strategies have been explored. This involves incorporating superparamagnetic nanocrystals, such as maghemite (γ-Fe2O3), into liposomal formulations containing this compound, creating magnetic-fluid-loaded liposomes (RU-MFLs). researchgate.netresearchgate.net

The application of an external magnetic field gradient can guide these magnetic nanocarriers to a specific site, significantly improving their uptake by target cells, such as human breast cancer MCF-7 cells. researchgate.netresearchgate.net Studies have shown that RU-MFLs enter cells via endocytosis and accumulate as intact structures. researchgate.net In preclinical studies on human MCF-7 tumor xenografts in mice, applying a magnetic field gradient to intravenously administered RU-loaded MFLs resulted in a significant increase in their accumulation at the tumor site and a reduction in tumor growth compared to non-targeted tumors. researchgate.netresearchgate.net This magnetic accumulation enhances drug delivery at the intracellular level, contributing to improved antitumor activity. researchgate.net Magnetic fluid can also serve as an intrinsic contrast agent for in vivo MRI, allowing for the monitoring of the magnetic accumulation of RU-MFLs. researchgate.net

Research Findings on Targeted Delivery Systems:

Delivery SystemKey ComponentsObserved BenefitRelevant Study/Finding
Polymeric NanoparticlesPLGA, PLA, PCL, PEGControlled release, preserved biological activity, reduced agglomeration/opsonizationThis compound-loaded polyester-PEG nanoparticles showed slow release and inhibited estrogen-induced transcription. capes.gov.brebi.ac.uk
LiposomesLipid bilayer, PEG, CholesterolControlled release, improved anti-proliferative/apoptotic effects, enhanced uptakePegylated cholesterol-containing liposomes improved this compound effects in multiple myeloma cells. nih.gov
Magnetic-Fluid-Loaded Liposomes (MFLs)Liposomes + Superparamagnetic Nanocrystals (γ-Fe2O3)Magnetic guidance to target site, enhanced cellular uptake, improved antitumor activityExternal magnetic field increased uptake of RU-MFLs in MCF-7 cells and reduced tumor growth in xenografts. researchgate.netresearchgate.net

Comparative Pharmacological Analyses

Understanding the pharmacological profile of this compound in comparison to other classes of estrogen receptor-targeting agents is crucial for defining its potential therapeutic role. Comparative studies have focused on differentiating its mechanism of action from Selective Estrogen Receptor Modulators (SERMs) and evaluating its activity relative to other Selective Estrogen Receptor Downregulators (SERDs), such as Fulvestrant (B1683766).

Differentiation from Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs), such as Tamoxifen (B1202) and Raloxifene, exhibit tissue-specific agonist or antagonist activity on estrogen receptors (ER). wikipedia.orgnih.gov They bind to the ER and can induce conformational changes that lead to different interactions with co-regulator proteins, resulting in either activation or repression of gene transcription depending on the target tissue.

In contrast, this compound is characterized as a "pure" antiestrogen (B12405530) or a silent antagonist. ebi.ac.uknih.govnih.gov Unlike SERMs which can have partial agonist activity in some tissues, this compound is believed to be devoid of such activity. ebi.ac.uk Its primary mechanism involves efficiently binding to estrogen receptor alpha (ERα), inducing its fast delocalization and rapid degradation via the 26S-proteasome pathway in the nucleus of breast cancer cells. researchgate.net This downregulation of ER protein levels is a key differentiator from SERMs, which primarily modulate ER activity rather than causing its degradation. nih.govguidetopharmacology.orgresearchgate.net

Comparative studies have shown that while some SERMs like Raloxifene and Bazedoxifene can induce low levels of ERα modifications, SERDs like Fulvestrant and this compound efficiently induce ERα modifications, leading to degradation. researchgate.net This difference in the ability to induce ER degradation is a critical distinction in their pharmacological profiles.

Comparative Studies with Other Selective Estrogen Receptor Downregulators (SERDs) (e.g., Fulvestrant)

This compound is classified alongside Fulvestrant as a Selective Estrogen Receptor Downregulator (SERD). nih.govguidetopharmacology.orgresearchgate.net Both compounds are potent antiestrogens that induce the degradation of the estrogen receptor protein. nih.govresearchgate.net Fulvestrant, an approved ER antagonist, also triggers ERalpha's degradation by ubiquitination. nih.govguidetopharmacology.org

Structurally, this compound is considered a Fulvestrant analog, with its side chain linked to the steroid core at the 11β position, whereas Fulvestrant's side chain is linked at the 7α position. researchgate.net Despite this structural difference, both compounds efficiently induce ERα modifications leading to degradation. researchgate.net

While both are SERDs, research has also highlighted differences, particularly in the context of overcoming resistance mechanisms. Activating mutations in the ligand-binding domain of ERα can lead to acquired resistance to endocrine therapies. nih.govaacrjournals.org Studies screening various chemotypes for blocking mutant ER-mediated transcriptional signaling identified this compound as a model compound containing structural elements that support potent ligand-induced inhibition of mutant ERs. nih.gov This suggests that this compound may hold potential in treating cancers that have developed resistance to other endocrine agents, including potentially other SERDs like Fulvestrant, particularly in the presence of specific ESR1 mutations. aacrjournals.org

Comparative Pharmacological Properties:

FeatureSelective Estrogen Receptor Modulators (SERMs) (e.g., Tamoxifen, Raloxifene)Selective Estrogen Receptor Downregulators (SERDs) (e.g., this compound, Fulvestrant)
Mechanism of ActionTissue-specific agonist or antagonist activity; modulate ER activity. wikipedia.orgnih.govPure antagonists; induce ER protein degradation. ebi.ac.ukresearchgate.netnih.govresearchgate.net
Partial Agonist ActivityCan exhibit partial agonist activity in some tissues. ebi.ac.ukBelieved to be devoid of partial agonist activity. ebi.ac.uk
ER DegradationGenerally do not induce significant ER degradation. researchgate.netEfficiently induce ER degradation. researchgate.netresearchgate.netresearchgate.net
Effect on Mutant ERsEfficacy can be affected by activating ESR1 mutations. aacrjournals.orgCan exhibit potent inhibition of mutant ERs; potential for overcoming resistance. nih.govaacrjournals.org

Classification of Antiestrogens Based on Molecular and Functional Parameters

Antiestrogens are broadly classified based on their molecular structure and functional impact on the estrogen receptor. Key categories include Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Downregulators (SERDs), also known as pure antiestrogens. This compound is characterized as a pure antiestrogen or SERD bioscientifica.compsu.eduhilarispublisher.comebi.ac.uknih.govbioscientifica.comd-nb.infobioscientifica.comtandfonline.com.

Molecularly, SERDs like this compound are often steroidal compounds featuring bulky side chains, typically at the 7α and 11β positions, which distinguish them from SERMs bioscientifica.comtandfonline.com. This structural difference is critical to their mechanism of action.

Functionally, the primary distinction lies in their effect on ER protein levels and transcriptional activity. SERMs, such as tamoxifen, competitively inhibit estrogen binding to the ER and can exhibit mixed agonist or antagonist activity depending on the tissue. While SERM-bound ER can still bind DNA, the resulting conformation may inhibit transcription nih.gov. In contrast, pure antiestrogens or SERDs like this compound not only competitively inhibit ligand binding but also induce conformational changes in the ER that lead to its rapid degradation via the proteasomal pathway bioscientifica.comd-nb.infobioscientifica.comoup.com. This results in a significant reduction in ER protein levels within the cell. Studies have shown that this compound induces a rapid decrease in ERα protein levels, with a degradation rate similar to or faster than that observed with estradiol (B170435) or other SERDs like ICI 182,780 d-nb.infooup.com.

Furthermore, pure antiestrogens induce a state of growth arrest in breast cancer cells that is distinct from that induced by SERMs researchgate.net.

The classification of antiestrogens, including this compound, is summarized in the table below:

ClassMechanism of ActionEffect on ER Protein LevelsExample Compounds
Selective Estrogen Receptor Modulators (SERMs)Competitive inhibition of ligand binding; tissue-specific agonist/antagonist activityStabilizes or slightly reducesTamoxifen, Raloxifene, Toremifene, Droloxifene, Idoxifene, Arzoxifene, LY117018, Hydroxyclomiphene, CI628, RU 39411 nih.govd-nb.infobioscientifica.comresearchgate.net
Selective Estrogen Receptor Downregulators (SERDs) / Pure AntiestrogensCompetitive inhibition of ligand binding; induces ER degradation via proteasomeRapid and significant reductionICI 164,384, ICI 182,780 (Fulvestrant), this compound, ZK-253, ZK-703, GW7604, GDC-0810, AZD9496 nih.govbioscientifica.comd-nb.infobioscientifica.comnih.gov

Experimental Models for Studying Estrogen Receptor Resistance

Experimental models are crucial for understanding the mechanisms underlying the development of resistance to antiestrogen therapies, a major clinical challenge in the treatment of ER-positive breast cancer. This compound has been instrumental in developing and characterizing such models.

Development and Characterization of Antiestrogen-Resistant Cell Lines

Human breast cancer cell lines, particularly MCF-7 cells, are widely used to create in vitro models of acquired antiestrogen resistance bioscientifica.compsu.edunih.gov. Resistant cell lines are typically established by culturing parental cells in the continuous presence of growth-inhibiting concentrations of antiestrogens over extended periods bioscientifica.compsu.edu.

This compound has been successfully used to develop resistant cell lines, such as the MCF-7/RU58(R)-1 line, derived from MCF-7 cells nih.gov. The development involves adapting cells to grow in low serum conditions containing estrogenic compounds, followed by continuous exposure to this compound bioscientifica.compsu.edu.

Characterization of these resistant cell lines involves assessing their growth in the presence of the selecting agent and other antiestrogens, as well as analyzing changes in key molecular markers and signaling pathways. For instance, the MCF-7/RU58(R)-1 cell line showed responsiveness to tamoxifen but exhibited cross-resistance to ICI 182,780. It also displayed reduced estrogen sensitivity compared to the parental MCF-7 cells nih.gov.

Analysis of protein levels in resistant cell lines often reveals alterations in ERα, IGF-I Receptor (IGF-IR), Bcl-2, and Progesterone Receptor (PR) nih.gov. Signaling pathways such as the PI3-K/Akt and EGFR/MAPK pathways are frequently implicated in acquired resistance. Studies using cell lines resistant to various antiestrogens, including this compound, have demonstrated that an increased level of phosphorylated Akt (pAkt) is a common phenomenon, suggesting the involvement of the PI3-K/Akt pathway in overcoming antiestrogen-induced growth inhibition bioscientifica.compsu.edu.

Data from studies characterizing antiestrogen-resistant cell lines, including those resistant to this compound, highlight the complex molecular adaptations that occur. For example, in MCF-7/RU58(R)-1 cells cultured with this compound, protein levels of ERalpha, IGF-IR, and Bcl-2 were significantly reduced, and PR expression was lost nih.gov. Upon withdrawal of this compound, ERalpha levels increased, but the resistant phenotype persisted, suggesting the activation of alternative mitogenic pathways nih.gov.

Preclinical Models of Acquired Endocrine Resistance

Preclinical in vivo models, particularly xenografts of human breast cancer cell lines in immunocompromised mice, are essential for studying acquired endocrine resistance in a more complex tumor microenvironment hilarispublisher.comresearchgate.netnih.govresearchgate.net. These models allow for the evaluation of antiestrogen efficacy against established tumors and the investigation of mechanisms of resistance that emerge during treatment.

This compound has been tested in such preclinical models, demonstrating potent antitumor activity. In studies using estradiol-stimulated MCF-7 xenografts in nude mice, this compound induced significant tumor regression that was more prolonged compared to the stabilization observed with tamoxifen ebi.ac.uknih.gov. Furthermore, this compound was shown to be effective in reducing the volume of tumors that had become resistant to or were even stimulated by tamoxifen ebi.ac.uknih.gov.

Preclinical models also include those that mimic clinical scenarios of resistance, such as tumors with overexpression of oncogenes or those driven by autocrine or paracrine growth factors nih.gov. This compound has shown efficacy in these models as well nih.gov. The emergence of mutations in the ESR1 gene, encoding ERα, is recognized as a mechanism of acquired resistance in advanced ER-positive breast cancer nih.govresearchgate.net. Preclinical models harboring these mutations are used to evaluate the effectiveness of different antiestrogens, including SERDs like this compound nih.gov. While some ER mutants show reduced sensitivity to SERDs, higher concentrations can still inhibit their activity in vitro nih.gov.

Recent research in preclinical models focuses on novel strategies to overcome resistance, such as combining SERDs with inhibitors of other signaling pathways, like CDK4/6 inhibitors researchgate.netpatsnap.com. This compound, as a representative SERD, is relevant in the context of evaluating the potential of such combination therapies in resistant settings.

Techniques for Receptor and Cellular Interaction Studies

Understanding the precise interactions of this compound with the estrogen receptor and its impact on cellular processes requires the application of various biochemical and cell biological techniques.

Confocal Microscopy for Subcellular Localization of ER

Confocal fluorescence microscopy is a powerful technique used to visualize the subcellular localization of proteins, including the estrogen receptor, in living or fixed cells oup.com. This method allows for detailed imaging of fluorescently tagged proteins and can reveal how ligand binding or antiestrogen treatment affects their distribution within the cell.

Studies utilizing confocal microscopy have provided insights into the impact of this compound on ER localization. It has been shown that this compound can profoundly alter the subcellular distribution of ER, leading to a protein synthesis-dependent clustering of the receptor primarily in the perinuclear region of the cytoplasm bioscientifica.comoup.com. This contrasts with the typically nuclear localization of ER upon binding to agonists like estradiol oup.comoup.com. Confocal microscopy has also been employed to track the intracellular delivery and accumulation of this compound when encapsulated in nanoparticles like liposomes hilarispublisher.comresearchgate.net.

Gel Retardation Assays for ER-DNA Binding

Gel retardation assays, also known as Electrophoretic Mobility Shift Assays (EMSA), are in vitro techniques used to study the binding of proteins, such as the estrogen receptor, to specific DNA sequences, like Estrogen Response Elements (EREs) oup.comnih.govresearchgate.netahajournals.orgnih.gov. This technique is based on the principle that a protein-DNA complex migrates slower through a non-denaturing gel than the free DNA oligonucleotide.

EMSA is used to assess the affinity and specificity of ER-DNA binding and to investigate how different ligands, including antiestrogens, influence this interaction oup.comnih.govahajournals.orgnih.gov. While the direct effect of this compound on ER-DNA binding in a standard EMSA might not be as straightforward as observing a shifted band (given its mechanism of inducing ER degradation and cytoplasmic clustering), the technique is fundamentally relevant for understanding how antiestrogens generally impact the ability of ER to interact with DNA regulatory elements. Studies using EMSA with other antiestrogens have shown that ligand binding can induce different conformations in the ER-DNA complex, affecting its mobility in the gel nih.gov. The ability of ER to bind to EREs is influenced by factors such as ligand binding, phosphorylation, and interaction with co-regulatory proteins researchgate.netnih.gov. Although direct EMSA data specifically for this compound's effect on ER-DNA binding was not prominently found in the provided snippets, the technique remains a standard method in the broader field of ER research to which studies involving this compound contribute.

Transcriptional Profiling and Gene Expression Analysis

This compound is characterized as a pure antiestrogen or Selective Estrogen Receptor Downregulator (SERD). nih.govbiorxiv.orgaacrjournals.orgresearchgate.net Research into this compound and similar pure antiestrogens has extensively investigated their impact on gene expression patterns, particularly in the context of estrogen receptor (ER)-positive cancers. A key mechanism by which pure antiestrogens like this compound exert their effects is by altering the cellular localization and stability of the estrogen receptor. This compound modifies the subcellular distribution of ER, causing it to appear as clusters in the perinuclear region of the cytoplasm, which impedes its entry into the nucleus. doctorlib.orgoup.com This leads to a decrease in intracellular and nuclear ER levels, a process that is proteasome-dependent. aacrjournals.orgresearchgate.netdoctorlib.orgoup.com

Despite reducing nuclear ER levels, the complex formed between this compound and ER is still capable of binding to Estrogen Response Elements (EREs) located within the regulatory regions of target genes. doctorlib.orgoup.com However, unlike the estrogen-bound receptor complex, the transcription unit formed with the pure antiestrogen-ER complex is reported to be inactive, preventing the activation of estrogen-responsive genes. doctorlib.orgoup.com This mechanism contributes to the compound's anti-proliferative effects in estrogen-dependent cells.

Studies have specifically focused on the effects of pure antiestrogens on global gene expression. doctorlib.org While detailed gene expression profiling data specifically for this compound across a wide range of genes was not extensively detailed in the provided snippets, related research on similar SERDs like fulvestrant has shown that they can antagonize the action of estradiol on a large percentage of estrogen-regulated genes, without exhibiting partial agonism observed with some Selective Estrogen Receptor Modulators (SERMs). doctorlib.org

Furthermore, this compound has been utilized in studies investigating resistance to endocrine therapy, particularly in the context of activating mutations in the estrogen receptor alpha (ERα) ligand-binding domain. researchgate.netnih.gov These mutations can lead to ligand-independent ER activity and resistance to certain antiestrogens. researchgate.netnih.gov this compound has been identified as a model compound containing structural elements that support potent ligand-induced inhibition of these mutant ERs. researchgate.net Cell-based studies have demonstrated the ability of this compound to suppress estrogen target gene expression in cells containing both wild-type and mutant ERs, highlighting its potential relevance in overcoming resistance mechanisms. researchgate.net Transcriptome analysis in the context of mutant ERα has confirmed ligand-independent regulation of ERα target genes and identified novel targets, providing a basis for understanding the altered transcriptional landscape in resistant cells and the effects of compounds like this compound. researchgate.net Methodologies employed in these studies include transient transfection of mutant ER constructs into ER-negative cells and the use of luciferase reporter genes under the control of estrogen-inducible promoters to assess the impact on gene expression. aacrjournals.orgresearchgate.net

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Binding Kinetics

The study of ligand binding to the estrogen receptor and the resulting conformational changes is crucial for understanding the mechanism of action of compounds like this compound. Techniques such as Fluorescence Resonance Energy Transfer (FRET) and fluorescence anisotropy have been employed in the broader field of estrogen receptor research to investigate these molecular events. oup.comresearchgate.net FRET, for instance, can be used to measure intermolecular interactions, such as receptor dimerization, or intramolecular conformational changes within a single receptor molecule upon ligand binding. researchgate.net Changes in FRET efficiency can indicate alterations in the relative orientation and distance between fluorescent labels attached to the receptor, providing insights into ligand-induced structural rearrangements. researchgate.net

While the provided research snippets discuss the binding affinity of this compound to estrogen receptors researchgate.netnih.gov and note that mutations in ER can reduce the binding affinity for antiestrogens researchgate.netnih.gov, specific details regarding the application of Time-Resolved Fluorescence Energy Transfer (TR-FRET) for determining the binding kinetics of this compound were not extensively detailed in the search results. Competitive binding assays using radiolabeled ligands, such as tritiated estradiol, are a common method mentioned for determining the binding affinity of antiestrogens like this compound to ER. nih.gov These assays measure the ability of the antiestrogen to compete with the labeled ligand for binding sites on the receptor.

Although TR-FRET is a widely used technique for studying ligand-receptor interactions and binding kinetics in a time-resolved manner, particularly for nuclear receptors, the specific application of this method to characterize the binding kinetics of this compound was not a primary focus of the provided search results. The available information primarily describes the functional consequences of this compound binding, such as its effect on ER localization, degradation, and subsequent impact on gene expression, along with general methods for assessing binding affinity.

Future Directions and Unexplored Research Avenues

Identification of Novel Molecular Targets and Signaling Pathways

While RU 58668 is primarily characterized by its potent affinity for the estrogen receptor (ER) and its function as a pure antiestrogen (B12405530) and SERD, inducing ER downregulation rndsystems.comnih.govpnas.org, future research could delve deeper into identifying potential novel molecular targets beyond the classical ER. Investigations could explore whether this compound interacts with other nuclear receptors or cellular proteins that contribute to its observed biological effects.

Furthermore, a more comprehensive understanding of the signaling pathways modulated by this compound is warranted. While its impact on ER-mediated transcription is established bioscientifica.com, future studies could investigate its influence on interconnected pathways such as the MAPK, PI3K/AKT/mTOR, or other growth factor signaling cascades, particularly in the context of acquired resistance to current endocrine therapies biorxiv.orgmq.edu.auplos.org. Understanding these broader pathway interactions could reveal new mechanisms of action and potential therapeutic applications. For instance, studies could investigate if this compound influences pathways involved in epithelial-to-mesenchymal transition (EMT) or the tumor microenvironment, similar to other compounds being investigated for their multi-targeting capabilities mq.edu.aunih.gov.

Exploration of Combination Therapies in Preclinical Settings

The potential of this compound in combination therapies represents a significant avenue for future preclinical research. Given that resistance to existing endocrine therapies is a major challenge in hormone-dependent cancers patsnap.com, combining this compound with agents targeting alternative pathways or resistance mechanisms could yield synergistic effects.

Preclinical studies could explore combinations of this compound with inhibitors of signaling pathways frequently implicated in endocrine resistance, such as CDK4/6 inhibitors, PI3K inhibitors, or targeted therapies against growth factor receptors like EGFR biorxiv.orgpatsnap.com. Additionally, investigating combinations with immunotherapies, such as immune checkpoint inhibitors or cellular therapies, could be explored to determine if this compound influences the tumor immune microenvironment or enhances the efficacy of these agents frontiersin.org. Early preclinical suggestions indicate potential for combination studies to target multiple pathways dntb.gov.ua. Research into novel drug delivery systems, such as magnetic targeting of this compound loaded into nanovesicles, has shown promise in preclinical models for enhancing tumor concentration and could be further explored in combination strategies researchgate.net.

Development of Next-Generation Estrogen Receptor Antagonists Inspired by this compound

This compound has been identified as a model compound containing structural elements that support potent ligand-induced inhibition of both wild-type and mutant ERs researchgate.net. This positions it as a valuable template for the rational design and development of next-generation ER antagonists.

Future research could focus on synthesizing novel compounds inspired by the structure of this compound, particularly exploring modifications to its core structure and the extended terminal side chain pnas.orgbiorxiv.org. The goal would be to develop new SERDs with improved pharmacological properties, such as enhanced oral bioavailability, optimized pharmacokinetics, and increased efficacy against the growing spectrum of activating ESR1 mutations observed in resistant cancers researchgate.netpatsnap.comaacrjournals.org. Structure-activity relationship studies building upon the foundation provided by compounds like this compound could lead to the identification of antagonists with superior potency and the ability to overcome resistance mechanisms associated with specific ER mutations researchgate.net. The development of dual-mechanism ER inhibitors, combining different targeting approaches, represents a promising direction inspired by the understanding gained from compounds like this compound pnas.orgbiorxiv.org.

Investigation of this compound in Other Hormone-Dependent Biological Systems (beyond current scope)

While research on this compound has primarily focused on hormone-dependent cancers, particularly breast cancer, its activity as a potent antiestrogen suggests potential for investigation in other biological systems where estrogen signaling plays a significant role.

Future studies could explore the effects of this compound in other hormone-dependent conditions or tissues, such as endometriosis, uterine fibroids, or certain aspects of reproductive health, being mindful of its pure antiestrogenic profile bioscientifica.comkarger.com. Research could also investigate its impact on bone metabolism or the central nervous system, areas known to be influenced by estrogen signaling, to fully understand its potential effects beyond its primary application bioscientifica.comnih.gov. Comparative studies with other SERMs and antiestrogens in these diverse systems could help delineate the specific effects and potential utility of this compound or compounds derived from its structure karger.com.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.